N'-(4-methylbenzylidene)-4-nitrobenzohydrazide
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Overview
Description
N’-(4-methylbenzylidene)-4-nitrobenzohydrazide is a compound that belongs to the class of hydrazones Hydrazones are organic compounds characterized by the presence of the functional group R1R2C=NNH2 This compound is synthesized by the condensation of 4-nitrobenzohydrazide with 4-methylbenzaldehyde
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-methylbenzylidene)-4-nitrobenzohydrazide typically involves the reaction of 4-nitrobenzohydrazide with 4-methylbenzaldehyde. The reaction is carried out in an ethanol solvent under reflux conditions. The mixture is heated for several hours, allowing the condensation reaction to proceed, forming the desired hydrazone product. The reaction can be represented as follows:
4-nitrobenzohydrazide+4-methylbenzaldehyde→N’-(4-methylbenzylidene)-4-nitrobenzohydrazide
Industrial Production Methods
While specific industrial production methods for N’-(4-methylbenzylidene)-4-nitrobenzohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(4-methylbenzylidene)-4-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitro oxides.
Reduction: Formation of 4-methylbenzylidene-4-aminobenzohydrazide.
Substitution: Formation of various substituted hydrazones depending on the nucleophile used.
Scientific Research Applications
N’-(4-methylbenzylidene)-4-nitrobenzohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-(4-methylbenzylidene)-4-nitrobenzohydrazide involves its interaction with biological molecules. The compound can form complexes with metal ions, which can then interact with cellular components, leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that can interact with DNA, proteins, and other cellular targets, leading to antimicrobial and antifungal activities .
Comparison with Similar Compounds
Similar Compounds
- N’-(2,4-dichlorobenzylidene)-4-methylbenzohydrazide
- 2-chloro-5-nitro-N’-(4-methylbenzylidene)benzohydrazide
Uniqueness
N’-(4-methylbenzylidene)-4-nitrobenzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the nitro and methyl groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
302909-63-3 |
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Molecular Formula |
C15H13N3O3 |
Molecular Weight |
283.28 g/mol |
IUPAC Name |
N-[(E)-(4-methylphenyl)methylideneamino]-4-nitrobenzamide |
InChI |
InChI=1S/C15H13N3O3/c1-11-2-4-12(5-3-11)10-16-17-15(19)13-6-8-14(9-7-13)18(20)21/h2-10H,1H3,(H,17,19)/b16-10+ |
InChI Key |
MXGAVAUAOMRJQJ-MHWRWJLKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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